2-(2-methoxyethyl)-1'-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione
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Overview
Description
2-(2-Methoxyethyl)-1’-methyl-1’,2’,3,9-tetrahydro-2H-spiro[chromeno[2,3-c]pyrrole-1,3’-indole]-2’,3,9-trione is a complex heterocyclic compound It features a spirocyclic structure, which is a unique arrangement where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyethyl)-1’-methyl-1’,2’,3,9-tetrahydro-2H-spiro[chromeno[2,3-c]pyrrole-1,3’-indole]-2’,3,9-trione typically involves multi-step reactions starting from indole derivatives. One common approach includes:
Cycloaddition Reactions: Indole derivatives undergo cycloaddition reactions to form the spirocyclic core.
Functional Group Transformations:
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and complex synthesis. large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity, including the use of catalysts and controlled reaction environments.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyethyl)-1’-methyl-1’,2’,3,9-tetrahydro-2H-spiro[chromeno[2,3-c]pyrrole-1,3’-indole]-2’,3,9-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce new substituents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Catalysts: Palladium and platinum catalysts are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
2-(2-Methoxyethyl)-1’-methyl-1’,2’,3,9-tetrahydro-2H-spiro[chromeno[2,3-c]pyrrole-1,3’-indole]-2’,3,9-trione has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biological Studies: Researchers use this compound to study its interactions with various biological targets, contributing to the understanding of its mechanism of action.
Mechanism of Action
The mechanism of action of 2-(2-methoxyethyl)-1’-methyl-1’,2’,3,9-tetrahydro-2H-spiro[chromeno[2,3-c]pyrrole-1,3’-indole]-2’,3,9-trione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-carbinol and indole-3-acetic acid share structural similarities and biological activities.
Spirocyclic Compounds: Other spirocyclic compounds, such as spirooxindoles, also exhibit unique chemical and biological properties.
Uniqueness
2-(2-Methoxyethyl)-1’-methyl-1’,2’,3,9-tetrahydro-2H-spiro[chromeno[2,3-c]pyrrole-1,3’-indole]-2’,3,9-trione stands out due to its specific spirocyclic structure and the presence of both chromeno and pyrrole moieties.
Properties
Molecular Formula |
C22H18N2O5 |
---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
2-(2-methoxyethyl)-1'-methylspiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9-trione |
InChI |
InChI=1S/C22H18N2O5/c1-23-15-9-5-4-8-14(15)22(21(23)27)17-18(25)13-7-3-6-10-16(13)29-19(17)20(26)24(22)11-12-28-2/h3-10H,11-12H2,1-2H3 |
InChI Key |
XJJNDDXKICTCCZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C3(C1=O)C4=C(C(=O)N3CCOC)OC5=CC=CC=C5C4=O |
Origin of Product |
United States |
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